Methyl 2-(2,3-dichlorophenoxy)acetate
Overview
Description
Methyl 2-(2,3-dichlorophenoxy)acetate: is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl 2-(2,3-dichlorophenoxy)acetate involves the esterification of 2,3-dichlorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced by a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(2,3-dichlorophenoxy)acetate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3-dichlorophenoxyacetic acid and methanol.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Hydrolysis: 2,3-dichlorophenoxyacetic acid and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Herbicides: Methyl 2-(2,3-dichlorophenoxy)acetate is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: The compound is used in studies to understand the effects of chlorinated phenoxy compounds on biological systems.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs.
Industry:
Agrochemical Industry: Used in the production of herbicides and pesticides.
Chemical Industry: Employed as a reagent and intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound’s chlorinated phenoxy group is crucial for its activity, allowing it to bind to specific receptors and disrupt normal cellular processes.
Comparison with Similar Compounds
Methyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.
Methyl 2-(2,6-dichlorophenoxy)acetate: Chlorine atoms are at the 2 and 6 positions.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar functional groups but without the ester group.
Uniqueness:
Positional Isomerism: The position of the chlorine atoms in methyl 2-(2,3-dichlorophenoxy)acetate makes it unique compared to its isomers. This positional difference can lead to variations in reactivity and biological activity.
Specific Applications: Its unique structure allows for specific applications in the synthesis of certain herbicides and agrochemicals that other isomers may not be suitable for.
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXWOFSSGKIUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019395 | |
Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-56-9 | |
Record name | Methyl 2-(2,3-dichlorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2,3-dichlorophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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